S-(Trifluoroacetyl)-4-mercaptotoluene

Descripción general

Descripción

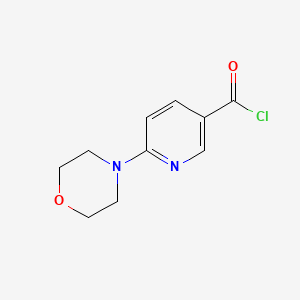

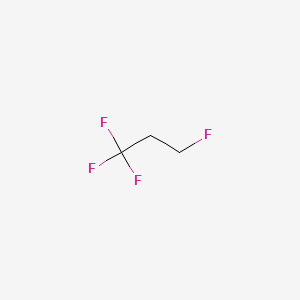

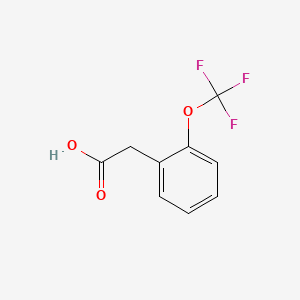

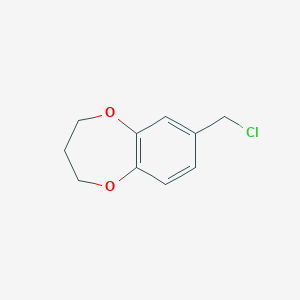

“S-(Trifluoroacetyl)-4-mercaptotoluene” is a compound that contains a trifluoroacetyl group and a mercaptotoluene group. Trifluoroacetyl group is a functional group in organic chemistry with the formula CF3C(O)-. It is often used as a protecting group for amines and alcohols . Mercaptotoluene, on the other hand, is a thiol and a derivative of toluene.

Synthesis Analysis

While specific synthesis methods for “S-(Trifluoroacetyl)-4-mercaptotoluene” are not available, trifluoroacetylation is a common reaction in organic synthesis, often used for the protection of functional groups such as amines, alcohols, and thiols .Chemical Reactions Analysis

Trifluoroacetyl groups are known to participate in various chemical reactions. For instance, they can be used in the protection of functional groups during synthesis, and can be removed afterwards .Physical And Chemical Properties Analysis

The physical and chemical properties of “S-(Trifluoroacetyl)-4-mercaptotoluene” would depend on its exact molecular structure. Trifluoroacetyl compounds are generally characterized by their strong acidity .Aplicaciones Científicas De Investigación

DNA Targeting Agents

Specific Scientific Field

This application falls under the field of Biochemistry .

Summary of the Application

In a research work, a serendipitous regioselective synthesis of DNA targeting agents, 1-trifluoroacetyl-3-aryl-5- (2-oxo-2-arylethylthio)-1,2,4-triazoles, has been achieved through the one-pot cascade reaction of 3-mercapto [1,2,4]triazoles with trifluoromethyl-β-diktetones .

Methods of Application

The synthesis was achieved through the one-pot cascade reaction of 3-mercapto [1,2,4]triazoles with trifluoromethyl-β-diktetones in the presence of NBS .

Results or Outcomes

The synthesized analogs were primarily screened for their ability to bind with the DNA duplex d (CGCGAATTCGCG) 2 using molecular modeling tools . The most promising compound demonstrated a strong binding affinity with double-helical DNA, particularly within the minor groove, resulting in the formation of a stable complex .

Delivery of Active Peptides

Specific Scientific Field

This application is related to Pharmaceutical Sciences .

Summary of the Application

Supramolecular and biocompatible hydrogels with a tunable pH ranging from 5.5 to 7.6 lead to a wide variety of formulations useful for many different topical applications compatible with the skin pH .

Methods of Application

Two cosmetic active peptides (Trifluoroacetyl tripeptide-2 and Palmitoyl tripeptide-5) were successfully added to the hydrogels and their transdermal permeation was analysed with Franz diffusion cells .

Results or Outcomes

The liquid chromatography-mass spectrometry (HPLC-MS) analyses of the withdrawn samples from the receiving solutions showed that Trifluoroacetyl tripeptide-2 permeated in a considerable amount while almost no transdermal permeation of Palmitoyl tripeptide-5 was observed .

Organic Synthesis

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

Trifluoroacetylation is a key process in organic synthesis and is crucial for the construction of trifluoromethylated compounds . It’s commonly employed for the protection of functional groups such as amines, alcohols, and thiols .

Methods of Application

The trifluoroacetylation reaction is typically carried out using developed reagents for trifluoroacetylation . These reagents have specific characteristics and preparation methods, and they are used based on their applications and limitations in organic synthesis .

Results or Outcomes

The trifluoroacetylation process has been applied mainly in the synthesis of trifluoromethyl-heterocycles such as benzothiadiazines, pyrazoles, benzodiazepines, thieno-thiazines, isoxazoles, and pyrimidines .

Trifluoroacetic Acid in Organic Synthesis

Specific Scientific Field

This application is related to Organic Chemistry .

Summary of the Application

Trifluoroacetic acid (TFA) has been widely used in organic synthesis as a solvent, catalyst, and reagent . Many chemical transformations, including rearrangements, functional group deprotections, oxidations, reductions, condensations, hydroarylations, and trifluoromethylations, should be done with the aid of TFA .

Methods of Application

The specific method of application depends on the type of chemical transformation being carried out . For example, for functional group deprotections, TFA is often used to cleave acetal protecting groups .

Results or Outcomes

The use of TFA in organic synthesis provides an opportunity to go in-depth on the many diverse uses of this strong acid, water miscible, and low boiling point reagent .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

S-(4-methylphenyl) 2,2,2-trifluoroethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3OS/c1-6-2-4-7(5-3-6)14-8(13)9(10,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTLCXQRJYGDYOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382083 | |

| Record name | S-(4-Methylphenyl) trifluoroethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-(Trifluoroacetyl)-4-mercaptotoluene | |

CAS RN |

75072-07-0 | |

| Record name | S-(4-Methylphenyl) trifluoroethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(Trifluoroacetyl)thio]toluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-phenyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]propanoic Acid](/img/structure/B1351049.png)